molecular formula C9H12N2OS B14874180 N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide

N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide

Cat. No.: B14874180
M. Wt: 196.27 g/mol
InChI Key: KFMIKIZUHLBRPW-UHFFFAOYSA-N
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Description

N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrothieno[3,2-c]pyridine derivatives, such as:

Uniqueness

N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-methyl group and the carboxamide functionality can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide

InChI

InChI=1S/C9H12N2OS/c1-10-9(12)8-6-3-5-13-7(6)2-4-11-8/h3,5,8,11H,2,4H2,1H3,(H,10,12)

InChI Key

KFMIKIZUHLBRPW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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